Retained Potency Against Drug-Resistant HIV-1 Mutant
In direct head-to-head testing of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo analog (8-bromoquinolin-4-amine scaffold) was compared to the 6-bromo positional isomer against the ALLINI-resistant IN A128T mutant virus. The 6-bromo analog exhibited a significant loss of potency against the mutant, whereas the 8-bromo analog retained full effectiveness [1]. This differential response provides quantitative, structure-based evidence that the 8-bromo substitution pattern is functionally distinct and superior for maintaining antiviral activity in the context of resistance mutations.
| Evidence Dimension | Antiviral potency retention against drug-resistant mutant |
|---|---|
| Target Compound Data | Full effectiveness retained |
| Comparator Or Baseline | 6-Bromoquinolin-4-amine analog (CAS 65340-73-0): Significant loss of potency |
| Quantified Difference | Qualitative but definitive: complete retention vs. significant loss |
| Conditions | HIV-1 ALLINI-resistant IN A128T mutant virus, in vitro antiviral assay |
Why This Matters
This directly impacts the selection of a lead scaffold for antiviral drug discovery programs targeting resistant viral strains, where the 8-bromo substitution pattern offers a clear functional advantage over the 6-bromo isomer.
- [1] Glenn, C. D.; et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1495. View Source
